2-(Methoxycarbonyl)thiazole-4-carboxylic acid

Description

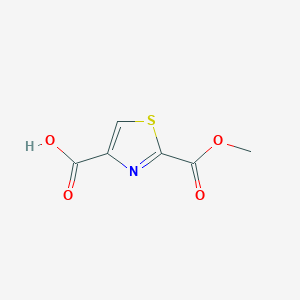

2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methoxycarbonyl (ester) group at position 2 and a carboxylic acid group at position 4. This structure combines a polar carboxylic acid with a moderately lipophilic ester, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves coupling reactions or hydrolysis of protected precursors, as seen in peptide-derived thiazole analogs . The compound’s dual functional groups enable diverse applications, including drug design, metal-organic frameworks (MOFs), and enzyme inhibition studies .

Properties

IUPAC Name |

2-methoxycarbonyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(10)4-7-3(2-12-4)5(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKXDXWVDHGSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 2-(Methoxycarbonyl)thiazole-4-carboxylic acid typically begins with commercially available thiazole derivatives.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the carboxylation step, and advanced purification techniques like crystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various esters, amides, and other derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases . Research indicates that derivatives of thiazole compounds exhibit potent biological activities, including anticancer properties. For example, modifications to thiazolidine derivatives have led to the discovery of compounds with enhanced cytotoxicity against prostate cancer and melanoma cells, demonstrating IC50 values in the low nanomolar range . The structure-activity relationship (SAR) studies have shown that specific modifications can significantly improve the antiproliferative activity of these compounds .

Agricultural Chemistry

In agricultural applications, 2-(methoxycarbonyl)thiazole-4-carboxylic acid is utilized in formulating agrochemicals . Its incorporation into pesticide and herbicide formulations enhances their efficacy, leading to improved crop yields and protection against pests and diseases . The compound's unique chemical properties allow for better interaction with biological systems, making it an effective agent in crop protection strategies.

Material Science

The compound is also explored for its potential in material science , particularly in the development of advanced materials such as polymers and coatings. Its chemical structure contributes to unique properties that can be harnessed to create materials with desirable physical characteristics . Research into its applications in creating functional materials is ongoing, indicating a promising future for this compound in various industrial applications.

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This application aids researchers in understanding complex biological systems and mechanisms at the molecular level . The compound's ability to interact with biological macromolecules makes it a valuable tool in elucidating metabolic processes.

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques , facilitating the accurate analysis of similar compounds in different samples . Its reliability as a reference material enhances the precision of analytical methods employed in various research settings.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in practical applications:

- Anticancer Activity : A study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated significant anticancer activity through inhibition of tubulin polymerization. This finding underscores the potential of thiazole derivatives in cancer therapeutics .

- Pesticide Efficacy : Research has shown that incorporating thiazole derivatives into pesticide formulations can enhance their effectiveness against specific pests while reducing the required application rates .

Mechanism of Action

The mechanism by which 2-(Methoxycarbonyl)thiazole-4-carboxylic acid and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For instance, they might inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

2-Phenylthiazole-4-carboxylic Acid ()

- Structure : Aryl (phenyl) group at position 2, carboxylic acid at position 4.

- Key Differences : The phenyl group increases hydrophobicity compared to the methoxycarbonyl ester.

- Biological Activity : Demonstrates xanthine oxidase (XO) inhibition (IC₅₀ < 48.6 μM) and hypouricemic effects in mice, though less potent than febuxostat .

- Applications : Explored for gout treatment, leveraging the carboxylic acid’s role in target binding .

2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic Acid ()

- Structure : Chlorophenyl at position 2, methyl at position 4, carboxylic acid at position 5.

- Key Differences : Substituent positions (4-methyl and 5-carboxylic acid) alter electronic properties and steric effects compared to the target compound’s 4-carboxylic acid.

- Applications: Potential anticancer agent due to structural resemblance to kinase inhibitors .

Ethyl 2-Phenylthiazole-4-carboxylate ()

- Structure : Ethyl ester at position 4, phenyl at position 2.

- Key Differences : The ethyl ester enhances lipophilicity versus the target’s methyl ester, affecting metabolic stability .

- Applications : Intermediate for prodrugs or hydrophobic analogs in drug discovery .

Functional Group Impact on Bioactivity

Carboxylic Acid vs. Ester

- 2-(Methoxycarbonyl)thiazole-4-carboxylic Acid : The ester at position 2 may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved target engagement. This is analogous to methyl ester derivatives used in indole-containing analogs .

- 2-Phenylthiazole-4-carboxylic Acid : Direct carboxylic acid at position 4 enhances XO inhibition but limits oral bioavailability due to high polarity .

Amino-Protected Derivatives ()

- Example: 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid ().

- Key Differences: Boc-protected amino groups introduce steric bulk, reducing reactivity but improving stability during synthesis.

- Applications : Peptide coupling and enzyme inhibitor design .

Biological Activity

2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is known for its structural features that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thiazole ring substituted with a methoxycarbonyl group and a carboxylic acid group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study assessed the cytotoxic effects of this compound on prostate cancer cells, revealing an IC50 value in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC-3) | 1.5 |

| Melanoma (A375) | 2.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives based on the structure of this compound. These derivatives were tested against several cancer cell lines, demonstrating enhanced cytotoxicity compared to the parent compound. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring in modulating biological activity .

Evaluation of Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that modifications in the side chains significantly impacted MIC values against different pathogens, suggesting potential for developing new antimicrobial agents .

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., NO₂): Improve activity against Gram-negative bacteria by enhancing membrane penetration.

- Hydrophobic substituents (e.g., quinoline): Increase antifungal efficacy via ergosterol binding.

- Hydrazinyl linkages: Boost broad-spectrum activity by enabling metal chelation in microbial enzymes .

How should stability studies be designed for thiazole esters under varying conditions?

Basic Research Question

- Thermal stability: Incubate at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.

- pH stability: Test in buffers (pH 2–9) to identify hydrolysis-prone conditions.

- Light sensitivity: Expose to UV light (365 nm) and assess photodegradation products using LC-MS .

What in vitro models are appropriate for evaluating anticancer activity of thiazole derivatives?

Advanced Research Question

- Cell line panels: Use NCI-60 for broad profiling.

- Mechanistic assays: Apoptosis (Annexin V/PI staining), cell cycle (propidium iodide), and mitochondrial membrane potential (JC-1 dye).

- Dose-response: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

How can regioselectivity issues in thiazole functionalization be addressed?

Advanced Research Question

- Directed C-H activation: Use Pd-catalyzed coupling with directing groups (e.g., pyridinyl) at the 5-position.

- Protecting groups: Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the thiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.